(5-Bromo-2-formylphenyl)boronic acid
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Overview
Description
(5-Bromo-2-formylphenyl)boronic acid is an organoboron compound with the molecular formula C7H6BBrO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the 5-position and a formyl group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-formylphenyl)boronic acid typically involves the bromination of 2-formylphenylboronic acid. The process can be summarized as follows:
Bromination: 2-formylphenylboronic acid is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-2-formylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Solvents: Dichloromethane, acetonitrile, and water are commonly used solvents
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Carboxylic Acids: Formed through oxidation of the formyl group
Scientific Research Applications
(5-Bromo-2-formylphenyl)boronic acid has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential therapeutic properties.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-formylphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
2-Formylphenylboronic Acid: Similar structure but lacks the bromine substituent.
3-Formylphenylboronic Acid: The formyl group is positioned differently on the phenyl ring.
4-Formylphenylboronic Acid: Another positional isomer with the formyl group at the 4-position.
Uniqueness: (5-Bromo-2-formylphenyl)boronic acid is unique due to the presence of both a bromine atom and a formyl group on the phenyl ring, which provides distinct reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C7H6BBrO3 |
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Molecular Weight |
228.84 g/mol |
IUPAC Name |
(5-bromo-2-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H6BBrO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4,11-12H |
InChI Key |
QLSMHMHHJKJWMA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)C=O)(O)O |
Origin of Product |
United States |
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